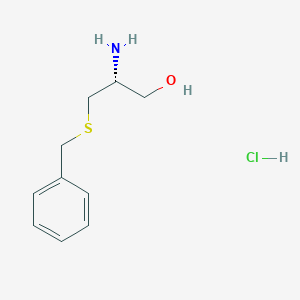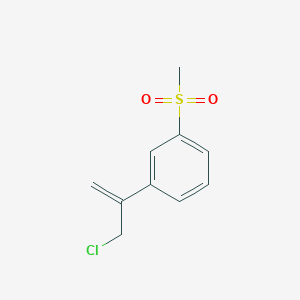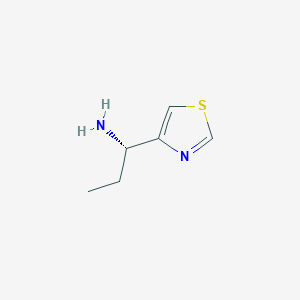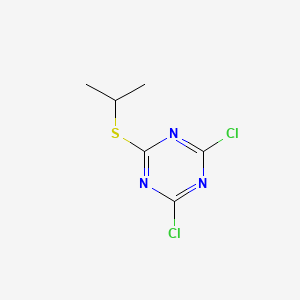
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine is a chemical compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of two chlorine atoms and a propan-2-ylsulfanyl group attached to the triazine ring. 1,3,5-Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science .
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding amine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yields and purity .
Analyse Chemischer Reaktionen
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine has several scientific research applications:
Agriculture: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Pharmaceuticals: The compound is explored for its potential antitumor and antimicrobial properties.
Materials Science: It is used in the synthesis of polymer photostabilizers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine involves the inhibition of specific enzymes or pathways in target organisms. For example, in herbicidal applications, it may inhibit photosynthesis by targeting photosystem II . In pharmaceutical applications, it may interfere with DNA synthesis or protein function in microbial or cancer cells .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine can be compared with other similar compounds such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of reactive dyes and herbicides.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Explored for its antimicrobial properties.
2,4-Dichloro-6-ethylthio-1,3,5-triazine: Used in the development of herbicides and fungicides.
These compounds share the triazine core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
30894-60-1 |
|---|---|
Molekularformel |
C6H7Cl2N3S |
Molekulargewicht |
224.11 g/mol |
IUPAC-Name |
2,4-dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C6H7Cl2N3S/c1-3(2)12-6-10-4(7)9-5(8)11-6/h3H,1-2H3 |
InChI-Schlüssel |
XPBYMVFXDJZOAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=NC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


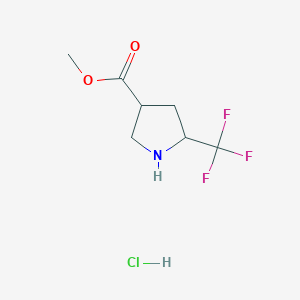

![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)
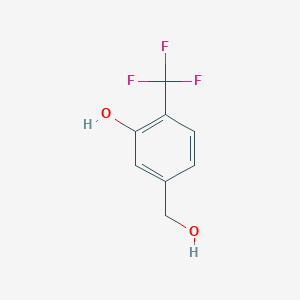
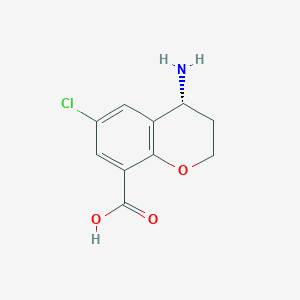
![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)
